An In-depth Technical Guide to Fluotrimazole: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Fluotrimazole: Chemical Structure, Properties, and Experimental Analysis
Introduction
Fluotrimazole is a synthetic broad-spectrum antifungal agent belonging to the triazole class of compounds.[1][2] Primarily utilized as a topical treatment, it is effective against a variety of fungal infections, including those caused by dermatophytes and yeasts.[3] Its therapeutic efficacy stems from the targeted disruption of ergosterol synthesis, an essential process for maintaining the integrity of fungal cell membranes.[4] This guide provides a comprehensive technical overview of fluotrimazole, detailing its chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols for its evaluation.
Chemical Identity and Structure
Fluotrimazole is chemically identified as 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole.[5][6] It is a synthetic compound recognized as a triazole fungicide.[1][5]
Table 1: Chemical Identifiers for Fluotrimazole
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | [5][6] |
| CAS Number | 31251-03-3 | [1][5] |
| Molecular Formula | C₂₂H₁₆F₃N₃ | [1][5] |
| Molecular Weight | 379.38 g/mol | [5][7] |
| InChI | InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H | [1][5] |
| InChIKey | LXMQMMSGERCRSU-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4 | [5] |
| Synonyms | Fluotrimazol, Persulon, B 6660, NSC 303302 | [1][5] |
Physical and Chemical Properties
A summary of the known physical and chemical properties of fluotrimazole is presented below. It is important to note that some reported values pertain to solutions of fluotrimazole, as indicated in the table.
Table 2: Physical and Chemical Properties of Fluotrimazole
| Property | Value | Notes | Reference(s) |
| Melting Point | 132 °C | For pure solid | [8] |
| Boiling Point | 485.6 °C at 760 mmHg | Calculated | [9] |
| Density | 1.21 g/cm³ | Calculated | [9] |
| Water Solubility | 0.015 mg/L (at 20 °C, pH 7) | Low solubility | [8] |
| Organic Solvent Solubility | Cyclohexanone: 200,000 mg/LDichloromethane: 400,000 mg/LIsopropanol: 50,000 mg/LToluene: 100,000 mg/L | (at 20 °C) | [8] |
| LogP (Octanol/Water Partition Coefficient) | 5.137 | Calculated | [5][9] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluotrimazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[4][10] This enzyme is a critical component of the fungal sterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[11] Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound proteins.[9]
By inhibiting lanosterol 14α-demethylase, fluotrimazole disrupts the production of ergosterol.[4] This leads to a depletion of ergosterol in the cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[10] The combination of ergosterol depletion and toxic precursor accumulation compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[4][11]
Chemical Synthesis
Fluotrimazole is produced commercially through a multi-step synthetic route.[8] The process begins with m-bromotrifluorotoluene, which is first converted into a Grignard reagent. This organometallic intermediate then undergoes a nucleophilic addition reaction with benzophenone. Subsequent hydrolysis with ammonium chloride yields 3-trifluoromethyl triphenylmethanol. This alcohol is then chlorinated to form 3-trifluoromethyltriphenylchloromethane. In the final step, this chlorinated intermediate is reacted with 1,2,4-triazole in the presence of triethylamine and N,N-dimethylformamide (DMF) under a nitrogen atmosphere to yield the final product, fluotrimazole.[8]
Experimental Protocols
Antifungal Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), is a common procedure.
Methodology (Adapted from CLSI M27/M38 guidelines):
-
Preparation of Fluotrimazole Stock Solution: Prepare a stock solution of fluotrimazole in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the fluotrimazole stock solution with a standardized growth medium (e.g., RPMI-1640 buffered with MOPS) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested (e.g., Candida albicans, Trichophyton rubrum) from a fresh culture. Adjust the suspension turbidity to match a 0.5 McFarland standard, which is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a drug-free growth control well. A sterility control well (medium only) should also be included.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Reading: Determine the MIC by visually inspecting the wells or using a spectrophotometric plate reader. The MIC is the lowest fluotrimazole concentration at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the drug-free growth control) is observed.
Ergosterol Biosynthesis Inhibition Assay
This assay directly measures the effect of fluotrimazole on its target pathway by quantifying the total ergosterol content in fungal cells.
Methodology (Adapted from Arthington-Skaggs et al.):
-
Cell Culture: Grow the fungal isolate in a suitable broth medium supplemented with various sub-inhibitory concentrations of fluotrimazole (e.g., 0, 0.25 x MIC, 0.5 x MIC, 1 x MIC). A no-drug control culture must be included. Incubate for a defined period (e.g., 16-24 hours).
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells from each culture by centrifugation.
-
Wash the cell pellets with sterile distilled water.
-
Resuspend the pellets in a 25% alcoholic potassium hydroxide solution.
-
Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Ergosterol Extraction:
-
After cooling the tubes to room temperature, add sterile water and n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane phase.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance of the sample from 230 to 300 nm using a spectrophotometer.
-
Ergosterol presents a characteristic four-peaked absorbance curve. The presence of ergosterol and a C-24(28) sterol intermediate (accumulated due to inhibition) is calculated based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm).
-
-
Data Analysis: Calculate the percentage of ergosterol inhibition at each fluotrimazole concentration relative to the no-drug control.
Toxicity Studies
Toxicological evaluation is performed according to standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Table 3: Summary of Acute Toxicity Data for Fluotrimazole
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | >5000 mg/kg | [9] |
| LD₅₀ | Mouse, Rat | Oral / Intraperitoneal | ≥1000 mg/kg | [12] |
Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404):
-
Animal Model: The albino rabbit is the recommended species. A single animal is used for an initial test.
-
Test Substance Application: A small area (approx. 6 cm²) of the animal's dorsal skin is clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of fluotrimazole is applied to the skin under a gauze patch.
-
Exposure: The patch is secured with semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period may be extended up to 14 days to assess the reversibility of any observed effects.
-
Scoring: Skin reactions are scored using a standardized grading system (e.g., Draize scale). If the initial test shows corrosive or severe irritant effects, no further testing is needed. If the effects are mild or equivocal, the test is confirmed using at least two additional animals.
Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (Adapted from OECD Guideline 406):
-
Animal Model: The albino guinea pig is the animal of choice. The test involves a treatment group (minimum 10 animals) and a control group (minimum 5 animals).
-
Induction Phase:
-
Day 0 (Intradermal Injections): Three pairs of intradermal injections are made into the clipped shoulder region of the treatment group animals: (1) Freund's Complete Adjuvant (FCA) mixed with vehicle, (2) the test substance in a suitable vehicle, and (3) the test substance emulsified in FCA. Control animals receive injections with adjuvant and vehicle only.
-
Day 7 (Topical Application): One week later, the injection site is pre-treated with an irritant (e.g., sodium lauryl sulfate), and then the test substance (in a high, non-necrotizing concentration) is applied topically under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: Two weeks after the topical induction, both the treatment and control groups are challenged with a topical application of the test substance at the highest non-irritating concentration on a fresh, un-treated area of skin.
-
-
Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. A sensitizing agent is identified by a significantly higher incidence and severity of skin reactions in the treatment group compared to the control group.
Safety and Hazards
Fluotrimazole exhibits a low acute toxicity profile.[12] GHS hazard statements indicate that it may cause long-lasting harmful effects to aquatic life.[5] In topical applications for humans, it is generally well-tolerated.[3] Studies in animal models have shown that fluotrimazole cream lacks sensitizing potential, is devoid of phototoxic potential, and does not induce photoallergic reactions.[12] Due to its very low systemic absorption rate following topical application, the risk of systemic toxicity is minimal.[12]
References
- 1. Fluotrimazole [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. hpc-standards.com [hpc-standards.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Fluotrimazole | C22H16F3N3 | CID 91600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reviberoammicol.com [reviberoammicol.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Fluotrimazole [sitem.herts.ac.uk]
- 9. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
